(2-Fluorophenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone - 1396802-44-0

(2-Fluorophenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Catalog Number: EVT-2841076
CAS Number: 1396802-44-0
Molecular Formula: C16H12FN3O2S
Molecular Weight: 329.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

ADX47273: [S-(4-Fluorophenyl)-{3-[3-(4-fluorophenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone]

Compound Description:

ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) [, , ]. It has shown preclinical antipsychotic-like and procognitive activities []. In vitro studies have demonstrated that ADX47273 enhances the response to glutamate in cells expressing mGlu5 receptors []. It has also been shown to increase the phosphorylation of extracellular signal-regulated kinase and cAMP-responsive element-binding protein in the hippocampus and prefrontal cortex in vivo [].

Relevance:

JNJ-42226314: [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone

Compound Description:

JNJ-42226314 is a reversible, selective, and potent monoacylglycerol lipase (MAGL) inhibitor []. It exhibits antinociceptive efficacy in rodent models of inflammatory and neuropathic pain []. The compound effectively raises 2-AG levels in the brain, leading to CB1 receptor occupancy [].

Relevance:

3-[5-(2-Fluorophenyl)-[1,2,4]oxadiazol-3-yl]benzoic acid (Ataluren)

Compound Description:

Ataluren is a drug being investigated for its ability to suppress nonsense mutations, particularly in genetic disorders like Duchenne muscular dystrophy [, ]. It has shown promise in preclinical studies for its potential to treat diseases associated with premature termination codons [, ].

Relevance:

(5-Methoxy-4-methyl-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-[5-(2-trifluoromethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyrrolidin-1-yl}methanone (Compound 6)

Relevance:

Compound Description:

Compound 42 is a dual orexin receptor antagonist (DORA) []. It demonstrated improved in vivo efficacy compared to Compound 6, addressing the shortcomings of its predecessor, such as low metabolic stability and poor solubility [].

Relevance:

Rac-[3-(5-Chloro-benzooxazol-2-ylamino)piperidin-1-yl]-(5-methyl-2-[1,2,3]triazol-2-yl-phenyl)methanone (Compound 3)

Relevance:

(5-Methoxy-4-methyl-2-[1,2,3]triazol-2-ylphenyl)-{(S)-2-[5-(2-trifluoromethoxyphenyl)-[1,2,4]oxadiazol-3-yl]pyrrolidin-1-yl}methanone (Compound 51)

Compound Description:

Compound 51 is a potent, brain-penetrating DORA with in vivo efficacy comparable to suvorexant in rats []. It emerged from the optimization of Compound 3, showcasing improved potency at the orexin 2 receptor and addressing limitations such as chemical instability and CYP3A4 inhibition [].

Relevance:

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})-1-piperazinyl)-N-(4-methylphenyl)acetamide (Compound 7)

Compound Description:

Compound 7 exhibits antiviral activity against HIV-1 []. It interacts with the HIV-1 matrix (MA) protein, specifically targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket []. Compound 7 competes with PI(4,5)P2 for MA binding, thereby inhibiting viral assembly [].

Relevance:

3-Oxo-3-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propanenitrile (BDM31343)

Compound Description:

BDM31343 is identified as an EthR inhibitor []. EthR is a transcriptional repressor that regulates the activity of EthA, an enzyme responsible for activating the prodrug ethionamide used in tuberculosis treatment []. Inhibiting EthR can potentially enhance the efficacy of ethionamide [].

Relevance:

4,4,4-Trifluoro-1-{4-[3-(6-methoxy-1,3-benzothiazol-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}butanone (BDM41325)

Compound Description:

BDM41325 is another EthR inhibitor [], similar to BDM31343. It targets the EthR protein, potentially increasing ethionamide's effectiveness against Mycobacterium tuberculosis [].

Relevance:

5,5,5-Trifluoro-1-{4-[3-(4-methanesulfonylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}pentanone (BDM41907)

Compound Description:

BDM41907, like the previous two compounds, is an inhibitor of EthR []. It interacts with the EthR protein, aiming to enhance the activity of the anti-tuberculosis drug ethionamide [].

Relevance:

3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683)

Compound Description:

VU0285683 acts as a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) []. It displays anxiolytic-like effects in rodent anxiety models []. It exhibits high affinity for the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site on mGluR5 [].

Relevance:

(4-Hydroxypiperidin-1-yl)(4-phenylethynyl)phenyl)methanone (VU0092273)

Compound Description:

VU0092273 is a positive allosteric modulator (PAM) of mGluR5 that binds to the MPEP site []. It was chemically optimized to create an orally active analog, VU0360172 (N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride) [].

Relevance:

N-Cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride (VU0360172)

Compound Description:

VU0360172 is an orally active, selective mGluR5 PAM []. It is an optimized analog of VU0092273, demonstrating dose-dependent reversal of amphetamine-induced hyperlocomotion, a rodent model predictive of antipsychotic activity [].

Relevance:

(R)-1-(4-Amino-4-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butyl)guanidine

(R)-1-(4-Amino-4-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butyl)guanidine showed promising inhibitory activity against urease, with an IC50 of 47 μM []. Molecular docking studies revealed its interaction with the nickel atoms and various amino acid residues within the active site of urease, contributing to its inhibitory effect [].

Relevance:

3,4-Dihydro-4-oxo-3-[(5,7-difluoro-2-benzoxazolyl)methyl]-1-phthalazineacetic acid (Compound 124)

Compound 124 is a potent aldose reductase inhibitor (IC50 = 3.2 x 10-9 M) []. It demonstrated oral activity in a rat model, effectively suppressing sorbitol accumulation in the sciatic nerve, suggesting its potential in treating diabetic complications [].

Relevance:

3,4-Dihydro-4-oxo-3-[[(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-phthalazineacetic acid (Compound 139)

Compound Description:

Compound 139 is a potent inhibitor of aldose reductase, with an IC50 of less than 1.0 x 10-8 M []. It showed oral activity in reducing sorbitol accumulation in the sciatic nerve of rats, indicating its potential for treating diabetic complications [].

Relevance:

3-[2-[[3-(Trifluoromethyl)phenyl]amino]-2-thioxoethyl]-3,4-dihydro-4-oxo-1-phthalazineacetic acid (Compound 195)

Relevance:

AZD1979: (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone

Compound Description:

AZD1979 is a melanin-concentrating hormone receptor 1 (MCHr1) antagonist being investigated as a potential treatment for obesity [, , ]. In vitro studies have shown that it undergoes metabolism by glutathione S-transferases (GSTs), resulting in glutathione conjugation and ring opening of its spiro-azetidinyl moiety []. Additionally, AZD1979 undergoes a unique metabolic pathway where its spiro oxetane ring is hydrated and opened, primarily catalyzed by microsomal epoxide hydrolase [].

Properties

CAS Number

1396802-44-0

Product Name

(2-Fluorophenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

IUPAC Name

(2-fluorophenyl)-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone

Molecular Formula

C16H12FN3O2S

Molecular Weight

329.35

InChI

InChI=1S/C16H12FN3O2S/c17-13-4-2-1-3-12(13)16(21)20-7-11(8-20)15-18-14(19-22-15)10-5-6-23-9-10/h1-6,9,11H,7-8H2

InChI Key

DSHXNMGXHZLWFM-UHFFFAOYSA-N

SMILES

C1C(CN1C(=O)C2=CC=CC=C2F)C3=NC(=NO3)C4=CSC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.